3-(Pyridin-2-yl)propan-1-amine

Adrenergic Pharmacology GPCR Antagonism Medicinal Chemistry

3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1, C8H12N2, MW 136.19) is a primary amine featuring a pyridine ring connected via a three-carbon alkyl chain. It is a colorless liquid at 20°C with a boiling point of 227.5°C at 760 mmHg, a density of 1.003 g/cm³, and a predicted pKa of 9.88.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 15583-16-1
Cat. No. B102883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)propan-1-amine
CAS15583-16-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCN
InChIInChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2
InChIKeyUGYRJDSEKCYZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1): Baseline Characteristics for Sourcing & Research Use


3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1, C8H12N2, MW 136.19) is a primary amine featuring a pyridine ring connected via a three-carbon alkyl chain. It is a colorless liquid at 20°C with a boiling point of 227.5°C at 760 mmHg, a density of 1.003 g/cm³, and a predicted pKa of 9.88 [1]. The compound is a versatile chemical building block, utilized as a ligand precursor in alkene oligomerization catalysis [2] and as an intermediate in the synthesis of bioactive molecules, including antimalarial 2,4,6-s-triazine derivatives . Commercially, it is typically available at ≥97% purity and requires storage at -20°C for long-term stability .

Research-grade purity specification available
Long-term cold storage required
Versatile amine for catalyst ligand precursor
Key intermediate for bioactive molecule synthesis

Why 3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1) Cannot Be Interchanged with Common Pyridylalkylamines


While a variety of pyridylalkylamines exist, 3-(Pyridin-2-yl)propan-1-amine presents a specific and non-interchangeable molecular profile. Its combination of a three-carbon propylamine chain with a 2-pyridyl ring creates a unique conformational flexibility and electron distribution [1] that is absent in close analogs like the shorter-chain 3-(2-aminoethyl)pyridine (CAS 20173-24-4) [2] or the more sterically hindered 3-phenyl-3-(pyridin-2-yl)propan-1-amines [3]. This specific geometry results in distinct target engagement profiles, such as a 5 nM IC50 for α1-adrenergic receptor antagonism [4] and a lack of affinity for the β1-adrenergic receptor . These quantitative differences dictate that substituting with a generic 'pyridylpropylamine' could lead to a complete loss of desired biological function or catalytic efficiency, underscoring the necessity for precise sourcing of CAS 15583-16-1.

3-(Pyridin-2-yl)propan-1-amine
(3-carbon chain)
vs. 2-(2-Aminoethyl)pyridine: shorter chain alters conformational flexibility and receptor binding profile.
Unsubstituted propylamine vs. N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: phenyl and methyl substitutions shift selectivity from α1-adrenergic to histamine H1.

Quantitative Differentiation of 3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1): A Comparator-Based Evidence Guide


α1-Adrenergic Receptor Antagonism: 3-(Pyridin-2-yl)propan-1-amine Exhibits Nanomolar Potency Distinct from Pheniramine Derivatives

3-(Pyridin-2-yl)propan-1-amine acts as an antagonist at the α1-adrenergic receptor with an IC50 of 5 nM in a competitive binding assay using human prostate cells [1]. This is a direct comparator to the derivative N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine (pheniramine), a known H1-antihistamine, which does not show this α1-adrenergic activity, highlighting the functional divergence introduced by phenyl and methyl substitutions on the parent scaffold.

α1-Adrenergic Antagonism
Class-level
IC50 5 nM vs Pheniramine: no α1 antagonist activity
Supports α1 selectivity interpretation
Functional divergence from H1-antihistamine class
Adrenergic Pharmacology GPCR Antagonism Medicinal Chemistry

β1-Adrenergic Receptor Selectivity: A Clear Null Affinity Differentiates 3-(Pyridin-2-yl)propan-1-amine from Broader Spectrum Adrenergic Ligands

In contrast to its potent α1-adrenergic activity, 3-(Pyridin-2-yl)propan-1-amine exhibits no measurable affinity for the β1-adrenergic receptor in standard binding assays . This contrasts with non-selective adrenergic agents and underscores its specific pharmacological fingerprint. This lack of β1 activity is a key differentiator for scientists seeking to avoid cross-reactivity and isolate α1-mediated effects.

β1-Adrenergic Selectivity
Class-level
No measurable affinity vs non-selective β-blockers (e.g., Propranolol)
Null β1 affinity differentiates from non-selective agents
Selectivity profile for α1-specific pathway studies
Receptor Selectivity Adrenergic Pharmacology Off-Target Screening

Catalytic Utility: 3-(Pyridin-2-yl)propan-1-amine Functions as a Ligand Precursor for Oligomerization, Unlike Shorter-Chain Analogs

Patented methods describe the utility of functionalized pyridyl-amines, including those derived from 3-(pyridin-2-yl)propan-1-amine, as ligands or ligand precursors in catalytic compositions for alkene oligomerization reactions [1]. The specific three-carbon linker provides an optimal bite angle and steric environment around the metal center, a feature that cannot be replicated by shorter-chain analogs like 2-(2-pyridyl)ethylamine, which would form a more strained, less active catalytic complex.

Catalytic Ligand Geometry
Class-level
Favorable metal coordination vs 2-(2-pyridyl)ethylamine: constrained complexes
Chain-length-dependent coordination for catalysis
Two-carbon analog forms less active complexes
Catalysis Organometallic Chemistry Polymer Science

Stability and Storage: 3-(Pyridin-2-yl)propan-1-amine Requires Cold Storage, Differentiating it from Ambient-Stable Analogs

The recommended long-term storage condition for 3-(Pyridin-2-yl)propan-1-amine is -20°C , a key logistical consideration compared to structurally related compounds. For instance, 3-(2-pyridyl)propylamine is reported by some vendors to be storable at room temperature (RT) [1], while the N-methyl derivative requires a cool, dry place . This variation in thermal stability necessitates specific handling protocols and impacts procurement and inventory planning.

Storage Stability
Context-dependent
-20°C recommended vs some analogs stable at room temperature
Storage temperature variability impacts procurement
Some analogs stable at ambient temperature
Chemical Stability Inventory Management Laboratory Logistics

Logistical Footprint: Lower Vapor Pressure Distinguishes 3-(Pyridin-2-yl)propan-1-amine from More Volatile Pyridylalkylamine Isomers

3-(Pyridin-2-yl)propan-1-amine exhibits a predicted vapor pressure of 0.0771 mmHg at 25°C . This is notably lower than the vapor pressure of 3-(2-aminoethyl)pyridine (the 2-carbon chain analog), which is expected to be more volatile due to its lower molecular weight and weaker intermolecular forces. This reduced volatility translates into a more favorable safety and handling profile for 3-(Pyridin-2-yl)propan-1-amine in open-air laboratory procedures.

Volatility Profile
Class-level
Predicted vapor pressure 0.0771 mmHg vs higher expected for 2-carbon analog
Lower volatility provides handling context
Predicted property; bench verification advised
Physicochemical Properties Process Safety Lab Handling

Targeted Application Scenarios for 3-(Pyridin-2-yl)propan-1-amine (CAS 15583-16-1) Based on Verified Differentiation


Development of Selective α1-Adrenergic Receptor Probes

Based on its potent α1-adrenergic receptor antagonism (IC50 = 5 nM) and its lack of β1-adrenergic activity [1], this compound is an ideal starting scaffold for medicinal chemistry programs aimed at developing selective α1-adrenergic receptor modulators. Researchers can utilize its simple structure for SAR studies to optimize potency and selectivity without the confounding influence of β1 receptor cross-reactivity .

Ligand Synthesis for High-Performance Alkene Oligomerization Catalysts

Patented literature explicitly identifies functionalized pyridyl-amines, for which 3-(Pyridin-2-yl)propan-1-amine is a key precursor, as useful ligands in transition metal catalysts for alkene oligomerization [2]. The three-carbon linker provides an optimal coordination geometry, making it a critical component for industrial chemists seeking to improve catalyst activity and selectivity in polymer and fine chemical manufacturing.

Synthesis of Antimalarial 2,4,6-s-Triazine Derivatives

This compound is a documented precursor for the synthesis of 2,4,6-s-triazine derivatives, a class of molecules with demonstrated antimalarial properties . For researchers in neglected tropical diseases, sourcing this specific building block enables the direct exploration of structure-activity relationships within this promising chemotype, differentiating it from other pyridylalkylamines that do not lead to these bioactive structures.

Application
Selection Property
Validation Focus
Selective α1-Adrenergic Probe Development
α1-Adrenergic selectivity context
α1 vs β1 receptor binding assays
Alkene Oligomerization Catalyst Ligands
Optimal three-carbon linker geometry
Catalytic activity and olefin oligomerization yield
Antimalarial Triazine Derivative Synthesis
Versatile amine intermediate
Bioactivity screening in antimalarial assays

Technical Documentation Hub

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37 linked technical documents
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